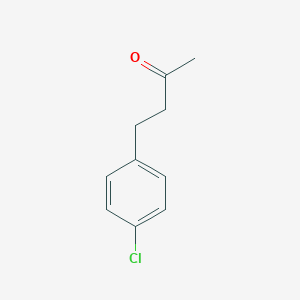
4-(4-Chlorophenyl)butan-2-one
Vue d'ensemble
Description
“4-(4-Chlorophenyl)butan-2-one” is a chemical compound with the molecular formula C10H11ClO . It has an average mass of 182.647 Da and a monoisotopic mass of 182.049850 Da .
Synthesis Analysis
The synthesis of “4-(4-Chlorophenyl)butan-2-one” involves a process known as reductive arylation of electron-deficient olefins . This process involves the use of 15% aqueous titanium trichloride, N,N-Dimethylformamide, and 4-chlorobenzenediazonium chloride solution . The reaction is carried out in a well-ventilated hood due to the toxicity of 3-buten-2-one . The final product is a pale-yellow liquid with a boiling point of 90-91°C (0.5 mm) .
Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenyl)butan-2-one” is based on structures generated from information available in ECHA’s databases . The structure is well-defined, and there is sufficient information available for ECHA’s algorithms to generate a molecular structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Chlorophenyl)butan-2-one” include an average mass of 182.647 Da and a monoisotopic mass of 182.049850 Da . It is a well-defined substance with a specific molecular formula .
Applications De Recherche Scientifique
Field: Organic Chemistry
4-(4-Chlorophenyl)butan-2-one
is a versatile organic compound with a chlorophenyl group attached to a butanone backbone. Researchers in organic chemistry have explored its reactivity, synthesis, and applications.
Methods of Application:
Synthesis
The compound can be synthesized through the reaction of 4-chlorobenzaldehyde with acetone, followed by reduction to yield the alcohol form (4-(4-Chlorophenyl)butan-1-ol) .
Results and Outcomes:
Chiral Synthesis
The compound’s chiral center allows for enantioselective synthesis. Researchers have developed asymmetric methodologies using this compound as a precursor to chiral building blocks .
Biological Activity
Although not extensively studied, derivatives of this compound have shown potential biological activities. For example, indole derivatives containing a similar butanone moiety exhibit antiviral activity .
Field: Material Science
Summary:
The compound’s unique structure makes it interesting for material science applications.
Methods of Application:
Results and Outcomes:
Propriétés
IUPAC Name |
4-(4-chlorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWRHEOCEWDYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277008 | |
| Record name | 4-(4-chlorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)butan-2-one | |
CAS RN |
3506-75-0 | |
| Record name | 3506-75-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-chlorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)
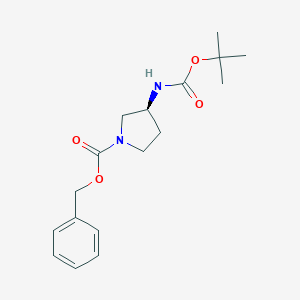
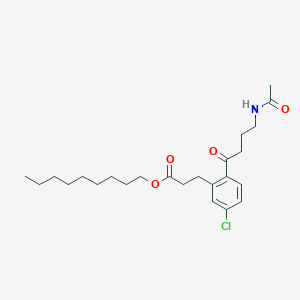
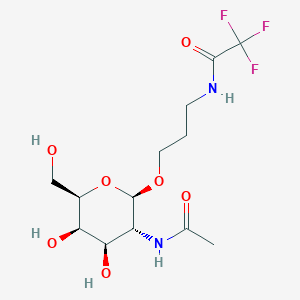

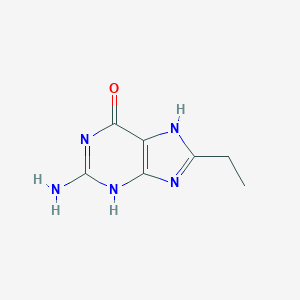
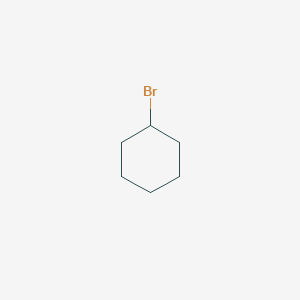
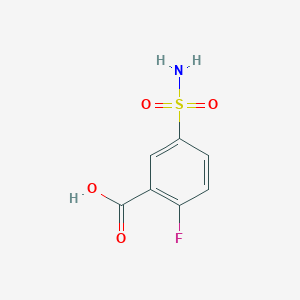
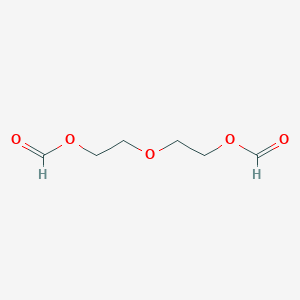
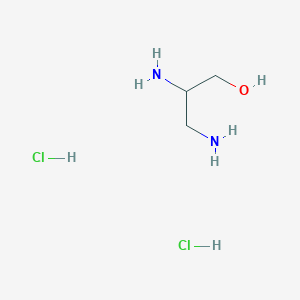
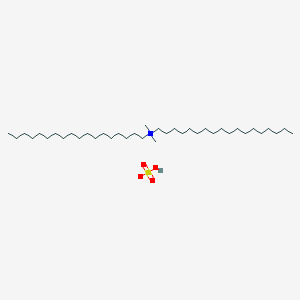
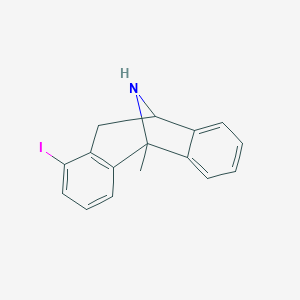
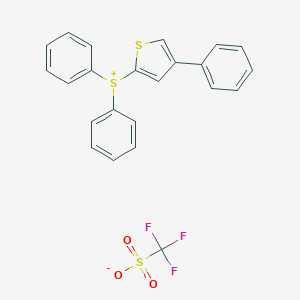
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)